Indigo carmine

Catalog No.
S530615
CAS No.
860-22-0
M.F
C16H8N2Na2O8S2
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indigo carmine

CAS Number

860-22-0

Product Name

Indigo carmine

IUPAC Name

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate

Molecular Formula

C16H8N2Na2O8S2

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

JFVXEJADITYJHK-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

Solubility

10 to 50 mg/mL at 70.7 °F (NTP, 1992)

Synonyms

(delta-2,2'-biindole)-3,3'-dione, 2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid, Carmine, Indigo, D and C Blue NO. 6, FD and C Blue No. 2, indigo, Indigo Blue, Indigo Blue, Soluble, Indigo Carmine, Indigo Disulfonate, indigotin, Indigotindisulfonate, Indigotindisulfonate Sodium, Indigotindisulfonic Acid, Soluble Indigo Blue

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

Description

The exact mass of the compound Indigo carmine is 465.9517 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70.7° f (ntp, 1992)slightly soluble in alcohol; practically insoluble in most other organic solventsinsoluble in benzene, chloroform9 mg/ml in ethyleneglycol monomethyl ether; 3 mg/ml in ethanolsoluble in water, ethanol; insoluble in organic solventsin water, 3 mg/mlone gram dissolves in about 100 ml water at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Blood Flow Measurement

    In a technique called dye dilution, indigo carmine can be injected into the bloodstream. By measuring its concentration over time, researchers can assess blood flow rates and blood volume within specific organs. This information is crucial for understanding cardiovascular function and diagnosing circulatory problems .

  • Identifying Leaks and Fistulas

    Surgeons can use indigo carmine to identify leaks or abnormal connections between organs or blood vessels. The dye's blue color makes it easily visible during minimally invasive procedures, allowing for precise localization of the problem area .

  • Visualization in Microsurgery

    Due to its staining properties, indigo carmine can be used to enhance the visibility of delicate tissues during microsurgery. This is particularly helpful in ophthalmic and neurosurgical procedures where precise visualization is critical for successful outcomes .

Beyond Medicine: Indigo Carmine in Battery Research

While primarily known for its medical applications, indigo carmine has shown promise in a surprising scientific field: battery research. Studies have explored its potential as a positive electrode material in rechargeable sodium batteries.

  • Sodium-Ion Battery Development: Lithium-ion batteries are the dominant technology, but finding alternative materials is crucial. Research suggests that indigo carmine can reversibly store sodium ions, offering a potential alternative for sodium-ion batteries . This is significant because sodium is a more abundant element than lithium, potentially leading to more sustainable battery production.

Indigo carmine, also known as indigocarmine or sodium indigo disulfonate, is a synthetic dye derived from indigo. It is characterized by its vibrant blue color in acidic conditions and transitions to green in alkaline environments. This compound is widely recognized for its role as a pH indicator and redox indicator due to its ability to change colors based on the pH level and oxidation state of the solution. The molecular formula of indigo carmine is C₁₆H₁₀N₂Na₂O₈S₂, and it features sulfonate groups that enhance its solubility in water compared to its parent compound, indigo.

In biological research, indigo carmine is primarily used as a visibility aid. Its blue color allows for clear visualization of specific tissues or structures during surgery or endoscopy []. For example, surgeons can inject indigo carmine to identify and trace the ureters (tubes carrying urine from the kidneys to the bladder) during abdominal surgeries []. The mechanism involves the passive diffusion of the dye into the targeted tissue, highlighting its presence with a blue coloration [].

Indigo carmine is generally considered safe for its intended uses []. However, some studies suggest mild laxative effects at high doses []. It is essential to handle the compound with care, as prolonged skin contact or inhalation of dust may cause irritation [].

Safety Precautions:

  • Wear gloves and eye protection when handling indigo carmine [].
  • Avoid inhalation of dust [].
  • Wash hands thoroughly after handling [].
: Used in redox titrations and acid-base reactions due to its clear color transitions.
  • Medical Tracer: Employed in surgical procedures and diagnostic imaging as a contrast agent.
  • Food Industry: Occasionally used as a food coloring agent, though its use is regulated in many countries.
  • Research: Utilized in laboratory experiments to demonstrate chemical principles like oxidation-reduction reactions .
  • Indigo carmine can be synthesized through several methods, commonly involving the sulfonation of indigo:

    • Sulfonation of Indigo:
      • Indigo is treated with sulfuric acid or sulfur trioxide to introduce sulfonic acid groups, enhancing solubility.
    • Reduction of Indigo:
      • Indigo can also be reduced using reducing agents under controlled conditions to produce derivatives that may further undergo sulfonation.
    • Chemical Traffic Light Experiment:
      • This experiment illustrates the synthesis indirectly by combining glucose, sodium hydroxide, and indigo carmine, demonstrating its redox properties .

    Studies on the interactions of indigo carmine focus primarily on its behavior in different chemical environments:

    • Redox Behavior: The interplay between oxidation (by oxygen) and reduction (by sugars) allows for repeated cycles of color change, which can be quantified for educational purposes.
    • pH Sensitivity: The compound's response to pH changes makes it useful for studying acid-base equilibria in solutions.
    • Biocompatibility: Research into its safety profile continues, especially regarding its use in medical applications where tissue contact occurs .

    Indigo CarmineBlue → Green → YellowHighIndicators, medical tracerMethylene BlueBlue ↔ ColorlessHighBiological stain, redox indicatorBromothymol BlueYellow ↔ BlueModeratepH indicatorPhenolphthaleinColorless ↔ PinkHighAcid-base indicator

    Indigo carmine stands out due to its unique ability to demonstrate both pH sensitivity and redox behavior effectively within a single compound . Its sulfonate groups enhance solubility compared to traditional indigo dyes, making it more versatile for various applications.

    High Performance Liquid Chromatography with Diode Array Detection

    High Performance Liquid Chromatography with Diode Array Detection represents the gold standard for indigo carmine analysis in complex matrices [1] [2]. The technique employs a reverse-phase C18 column with gradient elution using ammonium acetate and acetonitrile mobile phases. Optimal chromatographic conditions include a HITACHI LaChrom C18 column (3 μm particle size, 4.6 mm internal diameter × 150 mm length) operated at 40°C with a flow rate of 1.0 mL/min [1].

    The mobile phase system consists of two components: eluent A containing 10 mmol/L ammonium acetate in acetonitrile (95:5 ratio) and eluent B containing 10 mmol/L ammonium acetate in acetonitrile (50:50 ratio). The gradient program initiates with 2% eluent B, increasing to 100% B over 21 minutes, maintaining this composition for an additional 6 minutes [1].

    Diode Array Detection at 620 nanometers provides optimal sensitivity for indigo carmine, as this wavelength corresponds to the maximum ultraviolet absorption of the compound [1] [2]. The method demonstrates exceptional linearity across a concentration range of 0.5 to 50 milligrams per liter, with correlation coefficients consistently exceeding 0.999 [1]. Sample injection volumes of 10 microliters ensure adequate sensitivity while maintaining chromatographic resolution.

    The technique enables simultaneous analysis of multiple synthetic dyes, with indigo carmine eluting at a characteristic retention time that allows clear separation from other food colorants such as amaranth, sunset yellow, and brilliant blue FCF [1] [2]. Spectral confirmation using the diode array detector enhances identification reliability by comparing the absorption spectrum of detected peaks with standard reference spectra [1].

    Thin Layer Chromatography

    Thin Layer Chromatography serves as a complementary technique for indigo carmine identification and purity assessment [3] [4] [5]. The method utilizes C18-modified silica gel plates, which provide optimal separation for this moderately polar compound. Two distinct mobile phase systems have been validated: methanol-acetonitrile-5% aqueous sodium sulphate solution (3:3:10 ratio) and methyl ethyl ketone-methanol-5% aqueous sodium sulphate solution (1:1:1 ratio) [5].

    Detection employs ultraviolet illumination at 254 nanometers, utilizing the fluorescent indicator impregnated within the silica gel matrix [3] [4]. Indigo carmine appears as dark spots against the fluorescent background due to ultraviolet absorption quenching. The method requires only microgram quantities of sample, typically 2-3 milligrams dissolved in 0.5-1.0 milliliters of appropriate solvent [3] [4].

    Optimal resolution occurs when retention factor values fall between 0.3 and 0.7, ensuring adequate migration while maintaining separation efficiency [3] [4]. The technique demonstrates particular utility for rapid screening applications and quality control procedures in food and pharmaceutical industries. Advanced applications combine Thin Layer Chromatography with Fast Atom Bombardment Mass Spectrometry, enabling definitive identification through molecular ion confirmation [5].

    Spectrophotometric and Spectrofluorimetric Analyses

    Spectrophotometric Analysis

    Ultraviolet-visible spectrophotometry remains the most widely employed technique for indigo carmine quantification due to its simplicity, cost-effectiveness, and reliability [6] [7] [8] [9] [10]. The compound exhibits characteristic absorption maxima at 610-611 nanometers, corresponding to the chromophore group consisting of the central carbon-carbon double bond surrounded by amino donor groups and carbonyl acceptor groups [6] [7] [11].

    Standard analytical procedures employ aqueous solutions with linear calibration ranges spanning 6.00×10⁻⁶ to 3.00×10⁻⁵ molar concentrations [7] [8]. The molar absorption coefficient of indigo carmine in water measures approximately 9×10³ molar⁻¹ decimeter³ centimeter⁻¹, providing adequate sensitivity for most analytical applications [7] [8]. Detection limits achieve 1.8×10⁻⁶ molar concentrations with quantification limits of 5.7×10⁻⁶ molar concentrations under optimized conditions [7] [8].

    Advanced sample preparation techniques significantly enhance analytical performance. Vortex-assisted natural deep eutectic solvent-based liquid-phase microextraction achieves detection limits as low as 3.3 nanograms per milliliter with quantification limits of 10 nanograms per milliliter [10]. This approach employs optimized conditions including pH 3.2, 75 microliters of natural deep eutectic solvent, 285 microliters of tetrahydrofuran, and 4 minutes vortexing time. Recovery percentages range from 95.9% to 104.2% with relative standard deviations between 1.4% and 3.7% [10].

    The technique demonstrates excellent matrix compatibility with various food samples, beverages, and pharmaceutical formulations. Interference studies confirm minimal impact from common food additives such as sucrose, glucose, lactose, and organic acids [10] [12]. Analysis times typically require less than 5 minutes, making the method suitable for high-throughput screening applications.

    Spectrofluorimetric Analysis

    Spectrofluorimetric methods provide enhanced sensitivity for indigo carmine detection through fluorescence quenching mechanisms [13] [14] [15] [12]. These techniques exploit the inner filter effect, where indigo carmine absorption overlaps with fluorescence emission or excitation wavelengths of specific fluorophores, resulting in concentration-dependent signal attenuation.

    Europium-doped carbon dots represent an innovative fluorescent probe system for indigo carmine determination [13]. The probe exhibits excitation and emission maxima at 307 and 340 nanometers, respectively. Indigo carmine detection relies on fluorescence quenching through the inner filter effect, achieving linear responses from 1.5 to 10.0 micrograms per milliliter with detection limits of 0.40 micrograms per milliliter [13].

    An alternative approach employs europium(III)-doxycycline complex as the fluorescent sensor [14]. This system demonstrates enhanced fluorescence at 613.5 nanometers when encapsulated in cetyltrimethylammonium bromide micelles. The overlap between complex emission and indigo carmine absorption at 610 nanometers facilitates sensitive detection through fluorescence quenching. Linear calibration ranges span 100 to 1250 nanograms per milliliter with detection limits of 41.2 nanograms per milliliter [14].

    Sustainable analytical approaches utilize natural fluorophores such as red dragon fruit peel extract [15] [12]. The ethanolic extract exhibits fluorescence emission at 341.5 nanometers when excited at 290.5 nanometers. Indigo carmine detection occurs through inner filter effect mechanisms, providing linear responses from 1.0 to 7.0 micrograms per milliliter with detection limits of 0.209 micrograms per milliliter [15] [12].

    The reduced form of indigo carmine itself demonstrates fluorescence properties under alkaline conditions [16]. Upon reduction, the compound exhibits absorption and emission maxima at 436 and 528 nanometers, respectively. This intrinsic fluorescence enables direct detection applications, particularly in capillary electrophoresis with laser-induced fluorescence detection [16].

    Electrochemical Detection Using Modified Electrodes

    Polyamino Acid Modified Electrodes

    Electrochemical detection employing modified electrodes provides exceptional sensitivity and selectivity for indigo carmine analysis [17] [18] [19] [20] [21]. Polyarginine modified carbon paste electrodes demonstrate superior electrocatalytic activity compared to unmodified surfaces [19] [22]. The modification process involves electropolymerization of arginine onto carbon paste substrates, creating a biocompatible sensing interface with enhanced electron transfer properties.

    Cyclic voltammetry reveals well-defined oxidation peaks for indigo carmine at polyarginine modified electrodes, with optimal responses occurring in phosphate buffer at pH 6.5 [17] [19]. The electrochemical mechanism involves irreversible oxidation with participation of two electrons and two protons, resulting in formation of dehydroindigo carmine [17] [18]. Linear calibration ranges span two distinct concentration regions: 2×10⁻⁷ to 1×10⁻⁶ molar and 1.5×10⁻⁶ to 3.5×10⁻⁶ molar concentrations [19] [22].

    Detection limits achieve 2.53×10⁻⁸ molar concentrations with quantification limits of 8.43×10⁻⁸ molar concentrations [19] [22]. The method demonstrates excellent selectivity, showing no interference from riboflavin or other common food additives [19]. Surface morphological studies using field emission scanning electron microscopy confirm successful electrode modification and enhanced surface area characteristics [19].

    Polyglycine modified carbon paste electrodes provide alternative sensing platforms with comparable analytical performance [17]. These electrodes exhibit linear responses from 2×10⁻⁶ to 1×10⁻⁵ molar and 1.5×10⁻⁵ to 6×10⁻⁵ molar concentrations, with detection limits of 1.1×10⁻⁷ molar and quantification limits of 3.6×10⁻⁷ molar concentrations [17].

    Nanoparticle Modified Electrodes

    Metal oxide nanoparticle modifications significantly enhance electrochemical sensing performance through increased surface area and improved electron transfer kinetics [18] [20] [21]. Selenium dioxide nanoparticles combined with cetylpyridinium bromide surfactant create highly effective sensing platforms for indigo carmine detection [18] [20].

    The optimal modification involves 1.0 millimolar cetylpyridinium bromide as both nanoparticle stabilizer and surface co-modifier [18] [20]. Electrochemical characterization using cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy reveals 4.2-fold higher electroactive area compared to unmodified glassy carbon electrodes, along with 5043-fold decrease in electron transfer resistance [18] [20].

    Linear dynamic ranges encompass 0.025 to 1.0 micromolar and 1.0 to 10 micromolar concentrations, with detection and quantification limits of 4.3 and 14.3 nanomolar, respectively [18] [20] [21]. The surface-controlled electrooxidation proceeds irreversibly with transfer coefficient of 0.46, confirming efficient electrocatalytic processes [18] [20].

    Yttrium oxide nanoparticles provide alternative modification strategies for graphite paste electrodes, offering sensitive and selective indigo carmine detection in candy matrices [23]. Iron oxide-ruthenium oxide composite modifications enhance current responses and enable selective quantification in various sample types [24].

    Advanced Electrode Systems

    Boron-doped diamond electrodes with cathodic pretreatment demonstrate exceptional performance for simultaneous determination of indigo carmine and allura red in candy samples [25]. The technique employs flow injection analysis coupled with multiple pulse amperometry, enabling up to 153 determinations per hour with excellent precision [25].

    Comparative Evaluation of Methodological Sensitivity and Selectivity

    Sensitivity Assessment

    Comparative analysis reveals significant variations in analytical sensitivity across different methodological approaches. The Briggs-Rauscher oscillatory reaction demonstrates exceptional sensitivity with detection limits of 1.65×10⁻⁸ molar concentrations, representing approximately 100-fold improvement over conventional ultraviolet-visible spectrophotometry [7] [8]. This remarkable sensitivity arises from multiple oxidation reactions involving indigo carmine and its degradation products within the oscillatory system [7] [8].

    Electrochemical methods using polyarginine modified carbon paste electrodes achieve detection limits of 2.53×10⁻⁸ molar concentrations, positioning these techniques among the most sensitive analytical approaches [19] [22]. The enhanced sensitivity results from electrocatalytic amplification and increased electroactive surface area provided by the polymer modification [19].

    Spectrofluorimetric techniques demonstrate variable sensitivity depending on the fluorescent probe system employed. Europium(III)-doxycycline complex achieves detection limits of 41.2 nanograms per milliliter, while europium-doped carbon dots provide detection limits of 0.40 micrograms per milliliter [13] [14]. These methods offer intermediate sensitivity between electrochemical and spectrophotometric approaches.

    High Performance Liquid Chromatography with Diode Array Detection achieves sub-milligram per liter detection limits, providing adequate sensitivity for most food and pharmaceutical applications while offering superior chromatographic resolution [1] [2]. The technique balances sensitivity with selectivity and matrix compatibility requirements.

    Selectivity Evaluation

    Selectivity assessment reveals distinct advantages for specific analytical approaches. High Performance Liquid Chromatography with Diode Array Detection provides the highest selectivity through chromatographic separation combined with spectral confirmation [1] [2]. The technique effectively resolves indigo carmine from other synthetic dyes and matrix components, minimizing interference effects.

    Electrochemical methods demonstrate excellent selectivity through electrode surface modifications that enhance analyte-specific interactions [17] [18] [19] [20]. Polyarginine modified electrodes show no interference from riboflavin, demonstrating the specificity achievable through biocompatible surface modifications [19]. Nanoparticle modifications further enhance selectivity through size-exclusion effects and specific adsorption mechanisms [18] [20].

    Spectrofluorimetric approaches exhibit high selectivity when employing inner filter effect mechanisms [13] [14] [15] [12]. The requirement for spectral overlap between analyte absorption and fluorophore emission/excitation provides inherent selectivity. Additionally, fluorescence quenching mechanisms demonstrate minimal interference from common food additives and matrix components [14] [12].

    Thin Layer Chromatography coupled with mass spectrometry offers exceptional selectivity through molecular ion confirmation [5]. This approach enables definitive identification even in complex matrices, though quantitative capabilities remain limited compared to other techniques.

    The Briggs-Rauscher oscillatory reaction demonstrates the lowest selectivity due to sensitivity toward numerous chemical perturbations [7] [8]. While this characteristic enables detection of trace analyte concentrations, it also limits applicability to simple matrices without extensive sample preparation.

    Matrix Compatibility and Analytical Performance

    Matrix compatibility varies significantly among analytical techniques, influencing method selection for specific applications. High Performance Liquid Chromatography demonstrates excellent compatibility with food samples, beverages, and pharmaceutical formulations [1] [2]. Sample preparation typically involves simple dilution or filtration procedures, making the technique suitable for routine quality control applications.

    Spectrophotometric methods exhibit good matrix compatibility with clear solutions and moderately complex food samples [6] [7] [10]. Advanced sample preparation using natural deep eutectic solvents enhances matrix tolerance while maintaining analytical performance [10]. The technique proves particularly suitable for high-throughput screening applications requiring rapid analysis.

    Electrochemical methods demonstrate variable matrix compatibility depending on electrode modification and sample composition [17] [18] [19] [20]. Modified electrodes show excellent performance in water and simple food matrices, with some applications extending to pharmaceutical dosage forms [18] [20] [21]. Matrix effects typically require careful optimization of analytical conditions.

    Spectrofluorimetric techniques exhibit specialized matrix compatibility based on fluorophore selection [13] [14] [15] [12]. Methods demonstrate successful application in juice samples, syrup formulations, and other liquid matrices with minimal sample preparation requirements [14] [12].

    Analysis time considerations favor spectrophotometric and spectrofluorimetric approaches, requiring less than 10 minutes for complete analysis [7] [8] [13] [14]. Electrochemical methods typically require 15 minutes including electrode conditioning and measurement procedures [17] [18] [19]. High Performance Liquid Chromatography requires approximately 30 minutes per sample including equilibration and analysis time [1] [2].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Indigo to dark blue powder. (NTP, 1992)
    Water or Solvent Wet Solid
    Water soluble, dark blue powder; [CHEMINFO]

    Color/Form

    Purple powder
    Dark blue powder with coppery luster
    Blue-red to red-brown powder or dark blue solid

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    2

    Exact Mass

    465.95174613 g/mol

    Monoisotopic Mass

    465.95174613 g/mol

    Heavy Atom Count

    30

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    D3741U8K7L

    GHS Hazard Statements

    Aggregated GHS information provided by 304 companies from 5 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 214 of 304 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 90 of 304 companies with hazard statement code(s):;
    H302 (94.44%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Therapeutic Uses

    The blue dye indigo carmine (sodium indigotindisulfonate) is administered intravascularly in a variety of treatments: to locate ureteral orifices (1), to endoscopically examine gastric cancer (2), and to adjust the position of a catheter in the chemotherapy of hepatic tumors (3) and of oralmaxillo-facial tumors.
    Indigo carmine (sodium indigotindisulfonate) is a blue dye routinely administered IV during urologic and gynecologic procedures to localize the ureteral orifices.

    MeSH Pharmacological Classification

    Coloring Agents

    ATC Code

    V - Various
    V04 - Diagnostic agents
    V04C - Other diagnostic agents
    V04CH - Tests for renal function and ureteral injuries
    V04CH02 - Indigo carmine

    Pictograms

    Irritant

    Irritant

    Other CAS

    860-22-0
    16521-38-3

    Wikipedia

    Indigo_carmine

    Drug Warnings

    ... Severe hypotension /occurred/ in a patient who received vaginal administration of indigo carmine (IC). The severe hypotension observed seemed to have been induced by vasodilation rather than cardiac depression resulting from IC because of increased HR. Although IC's structural similarity to 5-hydroxytryptamine has previously been referred to a hypertensive and bradycardic episode caused by IC , /it was/ speculated that vasodilative substances such as NO might be released by IC in /the/ patient. When IC is given IV and IM in patients with normal renal function, it appears in urine after 5-7 min and 20-30 min, respectively. The appearance of IC in the patient urine should suggest that surgical manipulation for multiple submucosal myoma could damage the endometrium, and thus predisposed local absorption of IC. Although the mechanism for hypotension with IC is unclear, we should be aware that IC, when given vaginally as well as IV, could cause severe hypotension. Because of its known adverse effects, vaginal IC should not be considered totally safe.
    ... 4 patients ... had facial color changes to a blue-green-gray color and decreased oxygen saturation as measured by pulse oximetry. Patient 1 received an intravenous (IV) methylene blue solution during a urologic procedure, and the remaining three patients were administered subcutaneous indigo carmine (patient 2) or Patent Blue (Patients 3 and 4) for axillary lymph node mapping. All patients had above normal methemoglobin levels. Two (Patients 2 and 3) had hypotension, and one (Patient 3) required IV ephedrine to restore hemodynamic stability. Patient 4 had a hypersensitivity reaction characterized by systemic urticaria and blue-colored subintegumentary edema due to the subcutaneous administration.
    ... A case of severe hypotension and bradycardia following intravenous indigo carmine injection in a patient with known sulfa allergy /is reported/.
    The hemodynamic effects most often encountered on intravascular indigo carmine administration are increases in diastolic and systolic blood pressure (BP(, which usually elicit reflex decreases in stroke volume and heart rate (HR). In contrast, severe bradycardia without changes in BP occurred in /a/ patient who was administered indigo carmine intraarterially. /The authors/ had previously experienced similar severe bradycardia in three other patients; on injection of 3 mL of 0.8% indigo carmine into the superficial temporal artery during IV sedation, HR rapidly decreased from 62-74 bpm to 45- 52 bpm, but BP was not changed. After the HR was restored, 5 mL of saline was injected into the same artery, but no changes in hemodynamics were observed. Thus, bradycardia associated with indigo carmine does not always occur after hypertension... Sudden severe hypotension also occurs in an otherwise stable surgery when indigo carmine is injected IV. Hence, the effects of intravascularly injected indigo carmine on hemodynamics are variable and difficult to anticipate ...
    For more Drug Warnings (Complete) data for Indigotindisulfonate sodium (11 total), please visit the HSDB record page.

    Use Classification

    Food Additives -> COLOUR; -> JECFA Functional Classes
    Cosmetics -> Cosmetic colorant; Hair dyeing

    Methods of Manufacturing

    FD&C Blue No. 2 is obtained by heating indigo (or indigo paste) in the presence of sulfuric acid. The color additive is isolated and subjected to purification procedures. The indigo (or indigo paste) used above is manufactured by the fusion of N-phenylglycine (prepared from aniline and formaldehyde) in a molten mixture of sodamide and sodium and potassium hydroxides under ammonia pressure. The indigo is isolated and subjected to purification procedures prior to sulfonation.

    General Manufacturing Information

    Synthetic Dye and Pigment Manufacturing
    1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2): ACTIVE

    Dates

    Last modified: 08-15-2023
    1: Herway ST, Pollock K, Fairbanks KE, Benumof JL. Diffuse Limb Discoloration with Indigotindisulfonate (Indigo Carmine®) and the Associated Implications. A A Case Rep. 2016 Apr 1;6(7):196-8. doi: 10.1213/XAA.0000000000000280. PubMed PMID: 26795909.
    2: Kesraoui A, Selmi T, Seffen M, Brouers F. Influence of alternating current on the adsorption of indigo carmine. Environ Sci Pollut Res Int. 2017 Apr;24(11):9940-9950. doi: 10.1007/s11356-016-7201-4. Epub 2016 Aug 23. PubMed PMID: 27552998.
    3: Numata N, Oka S, Tanaka S, Yoshifuku Y, Miwata T, Sanomura Y, Arihiro K, Shimamoto F, Chayama K. Useful condition of chromoendoscopy with indigo carmine and acetic acid for identifying a demarcation line prior to endoscopic submucosal dissection for early gastric cancer. BMC Gastroenterol. 2016 Jul 19;16(1):72. doi: 10.1186/s12876-016-0483-7. PubMed PMID: 27431391; PubMed Central PMCID: PMC4950100.
    4: Ahn D, Ho Sohn J, Park J, Eun Lee J. Ultrasound-guided intratumoral indigo carmine injection for intraoperative, surgeon-performed tumor localization. Head Neck. 2014 Sep;36(9):1317-23. doi: 10.1002/hed.23455. Epub 2013 Nov 12. PubMed PMID: 23956066.
    5: Isosu T, Satoh T, Oishi R, Imaizumi T, Hakozaki T, Obara S, Ikegami Y, Kurosawa S, Murakawa M. Effects of indigo carmine intravenous injection on noninvasive and continuous total hemoglobin measurement. J Clin Monit Comput. 2016 Jun;30(3):313-6. doi: 10.1007/s10877-015-9719-2. Epub 2015 Jun 17. PubMed PMID: 26076807.
    6: Ahmed MA, Brick AA, Mohamed AA. An efficient adsorption of indigo carmine dye from aqueous solution on mesoporous Mg/Fe layered double hydroxide nanoparticles prepared by controlled sol-gel route. Chemosphere. 2017 May;174:280-288. doi: 10.1016/j.chemosphere.2017.01.147. Epub 2017 Feb 2. PubMed PMID: 28183053.
    7: Margetis K, Rajappa P, Tsiouris AJ, Greenfield JP, Schwartz TH. Intraoperative stereotactic injection of Indigo Carmine dye to mark ill-defined tumor margins: a prospective phase I-II study. J Neurosurg. 2015 Jan;122(1):40-8. doi: 10.3171/2014.9.JNS14113. PubMed PMID: 25361489.
    8: Hu Y, Chen X, Liu Z, Wang G, Liao S. Activated carbon doped with biogenic manganese oxides for the removal of indigo carmine. J Environ Manage. 2016 Jan 15;166:512-8. doi: 10.1016/j.jenvman.2015.10.043. Epub 2015 Nov 18. PubMed PMID: 26595178.
    9: Matsuo H, Harada Y, Minamikawa T, Kato Y, Murayama Y, Otsuji E, Takamatsu T, Tanaka H. Efficient fluorescence detection of protoporphyrin IX in metastatic lymph nodes of murine colorectal cancer stained with indigo carmine. Photodiagnosis Photodyn Ther. 2017 May 31. pii: S1572-1000(17)30236-3. doi: 10.1016/j.pdpdt.2017.05.019. [Epub ahead of print] PubMed PMID: 28578125.
    10: Higashimori A, Yokoi Y. Use of indigo carmine angiography to qualitatively assess adequate distal perfusion after endovascular revascularization in critical limb ischemia. J Endovasc Ther. 2015 Jun;22(3):352-5. doi: 10.1177/1526602815582208. Epub 2015 Apr 17. PubMed PMID: 25887729.
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    12: Lindo FM, Chung CP, Yandell PM. Indigo carmine extravasation to upper limb after pelvic reconstructive surgery. Obstet Gynecol. 2013 Feb;121(2 Pt 2 Suppl 1):449-51. doi: http://10.1097/AOG.0b013e31826d21ec. Review. PubMed PMID: 23344405.
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